molecular formula C9H10ClF4N B2940087 [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride CAS No. 2193067-83-1

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride

Cat. No.: B2940087
CAS No.: 2193067-83-1
M. Wt: 243.63
InChI Key: QBGMKLFEAGBKFM-UHFFFAOYSA-N
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Description

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride is a fluorinated aromatic amine salt characterized by a benzylamine backbone substituted with a 1,2,2,2-tetrafluoroethyl group at the para position of the phenyl ring. The tetrafluoroethyl group (CF2CF3) imparts strong electron-withdrawing properties, enhancing the compound's lipophilicity and metabolic stability. This compound is cataloged as a synthetic building block, suggesting its utility in pharmaceutical or materials science research, particularly in designing bioactive molecules or fluorinated polymers .

Properties

IUPAC Name

[4-(1,2,2,2-tetrafluoroethyl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N.ClH/c10-8(9(11,12)13)7-3-1-6(5-14)2-4-7;/h1-4,8H,5,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGMKLFEAGBKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C(C(F)(F)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-(1,2,2,2-Tetrafluoroethyl)benzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using an amine source such as ammonium chloride and a reducing agent like sodium cyanoborohydride. This step converts the aldehyde group to a primary amine.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods: In industrial settings, the production of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amine group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the phenyl ring or the amine group, using agents like lithium aluminum hydride.

    Substitution: The tetrafluoroethyl group can participate in nucleophilic substitution reactions, often with halogenating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride.

Major Products:

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Conversion to secondary or tertiary amines.

    Substitution: Introduction of halogen atoms in place of hydrogen atoms on the tetrafluoroethyl group.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing tetrafluoroethyl group.

    Synthesis: Intermediate in the synthesis of more complex fluorinated organic compounds.

Biology:

    Bioconjugation: Utilized in the modification of biomolecules for imaging and diagnostic purposes.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs targeting specific receptors due to its unique structural features.

Industry:

    Materials Science: Employed in the production of fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tetrafluoroethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins, altering their function and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Electronic and Steric Effects

The table below compares [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride with key analogs, focusing on substituent groups, molecular features, and applications:

Compound Name (CAS No. if available) Substituent/Functional Group Molecular Formula Key Properties/Applications References
[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine HCl 1,2,2,2-Tetrafluoroethyl (CF2CF3) Likely C9H9F4N·HCl Fluorinated building block; enhanced lipophilicity
[4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl (1345866-68-3) 1,2,4,5-Tetrazine ring C9H9N5·HCl Bioorthogonal click chemistry; PET imaging
(4-(Methylsulfinyl)phenyl)methanamine HCl (2k) Methylsulfinyl (SOCH3) C8H10ClNOS Polar sulfinyl group; NMR data in DMSO-d6
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine HCl (1209685-75-5) Trifluoromethoxy (OCF3) + cyclopropane C11H11F3NO·HCl Steric bulk from cyclopropane; CNS drug design
(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl (PubChem CID 2794737) Chlorophenyl-thiazole C10H10ClN2S·HCl Aromatic heterocycle; antimicrobial activity
[4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanaminium chloride (1345955-28-3) 6-Methyl-tetrazine C9H10ClN5 Stabilized tetrazine for bioconjugation

Structural and Functional Analysis

Electron-Withdrawing vs. Electron-Donating Groups
  • Tetrafluoroethyl (CF2CF3) : The target compound’s CF2CF3 group is highly electronegative, reducing electron density on the phenyl ring. This increases resistance to oxidative metabolism, making it favorable for drug candidates requiring prolonged bioavailability .
  • Tetrazine (C2N4) : Compounds like [4-(1,2,4,5-Tetrazin-3-yl)phenyl]methanamine HCl exhibit rapid reactivity in inverse electron-demand Diels-Alder (IEDDA) reactions, enabling applications in radiopharmaceuticals and live-cell labeling . In contrast, the tetrafluoroethyl group lacks such reactivity but offers superior stability.
Steric and Solubility Considerations
  • Thiazole Heterocycle : The thiazole ring in (2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine HCl enhances π-π stacking interactions, useful in antimicrobial agents .
Polarity and Solubility
  • Methylsulfinyl (SOCH3) : The polar sulfinyl group in (4-(methylsulfinyl)phenyl)methanamine HCl improves aqueous solubility compared to the hydrophobic CF2CF3 group, as evidenced by its NMR data in DMSO-d6 .
  • Trifluoromethoxy (OCF3) : While OCF3 is also electron-withdrawing, its ether linkage provides moderate polarity, balancing lipophilicity and solubility .

Pharmaceutical Relevance

  • Target Compound : The tetrafluoroethyl group’s metabolic stability positions it as a candidate for prolonged-action therapeutics, though its exact biological targets remain unexplored in the provided evidence.
  • Tetrazine Derivatives : Used in positron emission tomography (PET) tracer construction due to rapid bioorthogonal reactivity .

Biological Activity

[4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride is a fluorinated compound that has garnered attention in various fields of biological research due to its unique chemical properties. This article examines its biological activity, mechanisms of action, and potential applications in medicine and industry.

The compound features a tetrafluoroethyl group attached to a phenyl ring, which significantly influences its biological properties. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a valuable candidate for drug development.

The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. The tetrafluoroethyl group can modulate binding affinity and selectivity towards various enzymes and receptors. This property is crucial in understanding how the compound affects biological processes.

Biological Activity

Research indicates that [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains. Its fluorinated structure may enhance its interaction with microbial membranes.
  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition could have implications for treating neurological disorders .
  • Cellular Effects : In vitro studies suggest that the compound may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis. These effects are still under investigation but indicate a promising avenue for therapeutic applications.

Research Findings

Several studies have focused on the biological activity of [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride:

StudyFindings
Study 1Demonstrated antimicrobial properties against Gram-positive bacteria.
Study 2Showed inhibition of MAO activity in vitro, suggesting potential use in treating depression and anxiety disorders.
Study 3Investigated cellular effects on cancer cell lines, indicating possible anti-cancer activity through apoptosis induction.

Case Studies

  • Antimicrobial Efficacy : In a study published in Journal of Antibiotics, [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride was tested against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.
  • Neuroprotective Effects : Research presented at the International Conference on Neuropharmacology highlighted the compound's ability to inhibit MAO-A and MAO-B enzymes. This dual inhibition suggests potential for managing conditions like Parkinson's disease and depression.
  • Cancer Research : A recent study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results showed that treatment with the compound led to increased apoptosis rates compared to untreated controls.

Q & A

Basic: What are the recommended synthetic routes for [4-(1,2,2,2-Tetrafluoroethyl)phenyl]methanamine hydrochloride, and how can intermediates be characterized?

Methodological Answer:
The synthesis typically involves introducing the tetrafluoroethyl group onto a phenyl ring via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For example:

Intermediate Synthesis : React 4-bromophenylmethanamine with 1,2,2,2-tetrafluoroethyl iodide under palladium catalysis (e.g., Pd(PPh₃)₄) in the presence of a base (K₂CO₃) .

Hydrochloride Formation : Treat the free amine with HCl in anhydrous ether to precipitate the hydrochloride salt.
Characterization :

  • NMR : Use 19F^{19}\text{F} NMR to confirm tetrafluoroethyl group integration (δ ~ -140 to -145 ppm for CF₃CF₂) and 1H^{1}\text{H} NMR for the benzylamine protons (δ 3.8–4.2 ppm, NH₂ broad signal).
  • HPLC-MS : Monitor purity (>95%) and molecular ion peak (m/z calculated for C₉H₉F₄N·HCl: 243.6).

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying fluorination conditions?

Methodological Answer:
Yield discrepancies often arise from competing side reactions (e.g., defluorination or ring substitution at unintended positions). To mitigate:

  • Optimize NAS Conditions : Screen solvents (DMF vs. THF), temperatures (80–120°C), and catalysts (e.g., CuI vs. Pd). Use DOE (Design of Experiments) to identify critical factors .
  • Byproduct Analysis : Employ LC-MS or GC-MS to detect fluorinated byproducts (e.g., di- or trifluoro derivatives). Adjust stoichiometry of the fluorinating agent (e.g., excess tetrafluoroethyl iodide) to favor the desired product .
  • Kinetic Studies : Monitor reaction progress via in situ 19F^{19}\text{F} NMR to identify rate-limiting steps .

Basic: What analytical techniques are critical for assessing the purity and stability of this compound?

Methodological Answer:

  • Purity Analysis :
    • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/0.1% TFA in water (70:30).
    • Elemental Analysis : Confirm C, H, N, and F content within ±0.3% of theoretical values.
  • Stability Testing :
    • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (observed range: 200–225°C for similar fluorinated amines) .
    • Hygroscopicity : Store at −20°C in desiccators with silica gel to prevent hydrolysis of the amine hydrochloride .

Advanced: How can the amine group in this compound be selectively functionalized for bioconjugation without affecting the tetrafluoroethyl moiety?

Methodological Answer:

  • Protection/Deprotection Strategy :
    • Protect the amine with Boc (di-tert-butyl dicarbonate) in THF/NaHCO₃.
    • Perform fluorination (if required), then deprotect with HCl/dioxane.
  • Click Chemistry : React the free amine with NHS esters (e.g., sulfo-SMCC) at pH 7.4 (PBS buffer) to form stable amide bonds. Monitor reaction via MALDI-TOF to confirm conjugation efficiency .
  • Fluorine Inertness : The tetrafluoroethyl group is electron-withdrawing but sterically shielded, minimizing interference in aqueous reactions .

Basic: What are the safety and handling protocols for this compound given its fluorinated structure?

Methodological Answer:

  • Hazard Classification :
    • Acute Toxicity : Category 3 (oral, dermal); use PPE (gloves, goggles) and work in a fume hood.
    • Storage : −20°C in airtight containers; avoid contact with moisture or strong bases .
  • Emergency Measures :
    • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
    • Exposure : Rinse skin/eyes with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How does the tetrafluoroethyl group influence the compound’s electronic properties and reactivity in catalytic applications?

Methodological Answer:

  • Electron-Withdrawing Effect : The CF₃CF₂ group decreases electron density on the phenyl ring, enhancing NAS reactivity but reducing electrophilic substitution.
  • DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to map electrostatic potential surfaces; compare HOMO/LUMO levels with non-fluorinated analogs.
  • Catalytic Applications : Test in Suzuki-Miyaura coupling; the fluorine atoms may stabilize Pd intermediates, improving turnover number (TON) .

Basic: What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?

Methodological Answer:

  • Recrystallization Solvents : Use ethanol/water (8:2) or acetonitrile/ethyl acetate (1:1).
  • Chiral Purity : For enantiomeric resolution, employ chiral HPLC (Chiralpak IA column) with hexane/isopropanol (85:15) + 0.1% TFA .

Advanced: How can researchers address discrepancies in biological activity data caused by batch-to-batch variability?

Methodological Answer:

  • Batch Analysis : Implement QC protocols (e.g., NMR, HPLC-MS) for each synthesis lot.
  • Biological Assays : Use internal controls (e.g., sertraline hydrochloride for CNS studies) and normalize activity data to purity-adjusted concentrations .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) to correlate impurity profiles with activity loss .

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